1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiophene ring, and a thiadiazole moiety
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The Paal-Knorr synthesis is often employed to generate the thiophene ring.
Synthesis of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final step involves coupling the dichlorophenyl group with the thiadiazole-thiophene intermediate using a suitable coupling agent, such as carbodiimides, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
These reactions often require specific conditions, such as temperature control, pH adjustment, and the use of catalysts, to achieve the desired products.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
The exact mechanism may vary based on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4OS2/c14-7-3-4-9(8(15)6-7)16-12(20)17-13-19-18-11(22-13)10-2-1-5-21-10/h1-6H,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOMHZGCSQZVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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